Eprodisate - 21668-77-9

Eprodisate

Catalog Number: EVT-312629
CAS Number: 21668-77-9
Molecular Formula: C3H8O6S2
Molecular Weight: 204.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eprodisate sodium, also known as 1,3-propanedisulfonate or NC-503, is a small, negatively charged sulfonated molecule [, , ]. Structurally, it resembles heparan sulfate, a naturally occurring glycosaminoglycan (GAG) []. This similarity allows Eprodisate to act as a GAG mimetic [].

In the realm of scientific research, Eprodisate has garnered significant attention for its anti-amyloidogenic properties [, , , ]. Amyloidosis, a group of diseases characterized by the extracellular deposition of insoluble amyloid fibrils, often leads to organ dysfunction and death [, , ]. Eprodisate specifically targets amyloid A (AA) amyloidosis, a type of amyloidosis secondary to chronic inflammatory conditions [, , ].

Heparan Sulfate

  • Relevance: Similar to eprodisate, heparin, a close analog of heparan sulfate, has been shown to inhibit the transport of proinflammatory chemokines CCL2 and CCL5 across the blood-brain barrier. This suggests that both eprodisate and heparin may exert their effects by interacting with heparan sulfate binding sites, potentially interfering with similar biological pathways.

Glycosaminoglycans (GAGs)

  • Relevance: Eprodisate is a glycosaminoglycan (GAG) mimetic, meaning it mimics the structure and function of natural GAGs. In AA amyloidosis, GAGs interact with serum amyloid A protein (SAA), leading to the formation of amyloid deposits. Eprodisate competes with GAGs for binding to SAA, thereby inhibiting amyloid fibril formation and deposition.

Serum Amyloid A Protein (SAA)

  • Relevance: Eprodisate specifically targets SAA in the context of AA amyloidosis. It binds to the glycosaminoglycan binding site on SAA, preventing its interaction with GAGs and subsequently inhibiting amyloid fibril formation. This interaction disrupts the amyloidogenic cascade, potentially slowing the progression of the disease.

1,3-Propanedisulfonate

  • Relevance: 1,3-Propanedisulfonate is another name for eprodisate.

Tumor Necrosis Factor-alpha (TNF-α) Blockers

  • Relevance: TNF-α blockers have emerged as effective agents in treating inflammatory AA amyloidosis. While not structurally related to eprodisate, they represent an alternative therapeutic approach for managing AA amyloidosis by targeting the underlying inflammatory process.

Colchicine

  • Relevance: Colchicine is effective in preventing and treating FMF-related AA amyloidosis. Like TNF-α blockers, while not structurally related to eprodisate, colchicine highlights the importance of addressing the underlying inflammatory condition as part of the therapeutic strategy for AA amyloidosis.
Overview

Eprodisate is a small molecule compound that has been developed for the treatment of renal disease associated with Amyloid A amyloidosis. This condition arises from the deposition of amyloid fibrils, primarily composed of serum amyloid A protein, in various tissues, particularly the kidneys. Eprodisate functions by interfering with the interactions between amyloidogenic proteins and glycosaminoglycans, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues .

Source and Classification

Eprodisate is classified as a negatively charged sulfonated molecule, structurally similar to heparan sulfate. It is categorized within a new class of therapeutic agents aimed at treating protein deposition disorders, specifically targeting AA amyloidosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of eprodisate involves several chemical processes to ensure the creation of its specific sulfonated structure. While detailed synthetic routes are not extensively documented in the literature, it is known that eprodisate can be synthesized through methods that include sulfonation reactions to introduce negatively charged groups onto a suitable precursor molecule. The synthesis typically requires careful control of reaction conditions to achieve the desired purity and yield.

Molecular Structure Analysis

Structure and Data

Eprodisate's molecular structure features a sulfonated backbone that allows it to mimic glycosaminoglycans. The specific molecular formula for eprodisate is C_14H_15N_2O_6S, with a molecular weight of approximately 341.34 g/mol. The compound's structural characteristics enable it to effectively bind to amyloid fibrils, which is crucial for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Eprodisate primarily undergoes interactions rather than traditional chemical reactions. Its mode of action involves binding to amyloid fibrils formed from serum amyloid A protein, thus preventing further aggregation and deposition. This interaction can be characterized by various biochemical assays that measure binding affinity and inhibition of fibril formation.

Mechanism of Action

Process and Data

The mechanism by which eprodisate operates involves its binding to glycosaminoglycans and amyloid fibrils. By mimicking heparan sulfate, eprodisate disrupts the normal interaction pathways between amyloidogenic proteins and glycosaminoglycans, leading to a reduction in the polymerization of amyloid fibrils. Clinical trials have demonstrated that treatment with eprodisate can slow the progression of renal dysfunction in patients with AA amyloidosis . The compound's efficacy was highlighted in a study where it was shown to decrease the rate of decline in creatinine clearance compared to placebo .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eprodisate is characterized by its solubility in water due to its ionic nature, which enhances its bioavailability for therapeutic applications. It exhibits stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures. The compound's physical properties include:

  • Appearance: White to off-white powder
  • Solubility: Soluble in water
  • Melting Point: Not extensively documented but expected to be consistent with similar sulfonated compounds.

Relevant Data or Analyses

Studies have shown that eprodisate does not significantly affect progression to end-stage renal disease or mortality rates compared to placebo, indicating its specific action on renal function rather than broader systemic effects .

Applications

Scientific Uses

Introduction to Amyloid A (AA) Amyloidosis and Therapeutic Imperatives

Pathophysiological Basis of AA Amyloidosis

AA amyloidosis develops as a consequence of persistent inflammation, where chronically elevated levels of the acute-phase reactant serum amyloid A (SAA) undergo proteolytic cleavage and structural transformation into insoluble fibrils with a characteristic cross-β-sheet configuration [5] [6]. The amyloid deposition process is nucleation-dependent, with initial fibril formation acting as a template that accelerates further SAA aggregation in a self-propagating manner. This structural rearrangement creates fibrils remarkably resistant to proteolytic degradation [5].

The kidney serves as the primary target organ due to its filtration function and intricate capillary network, where amyloid deposits preferentially accumulate in the glomeruli, leading to proteinuria and progressive loss of renal function [9]. Hepatic involvement occurs in approximately 25% of cases, while gastrointestinal manifestations (diarrhea, malabsorption) affect approximately 20% of patients [9]. The precise mechanisms of tissue damage extend beyond simple mechanical disruption by amyloid deposits. Emerging evidence suggests that prefibrillar oligomers and the SAA precursor itself exert direct cytotoxic effects on parenchymal cells, potentially explaining the rapid functional improvement observed with reduced SAA production even before amyloid deposits resolve [2].

Table 1: Characteristics of Major Systemic Amyloidoses

TypeAbbreviationPrecursor ProteinPrimary Site of SynthesisKey Clinical Features
Immunoglobulin Light ChainALMonoclonal Light ChainBone Marrow Plasma CellsCardiac, Renal, Hepatic, Neuropathic Involvement
Amyloid AAASerum Amyloid A (SAA)LiverRenal Predominance (70%), Gastrointestinal, Hepatic
Transthyretin (Hereditary)ATTRVariant TransthyretinLiver >90%Peripheral/Autonomic Neuropathy, Cardiac Involvement
Senile SystemicSSAWild-type TransthyretinLiverCardiac Predominance (Age >65)
FibrinogenAFibVariant Fibrinogen α-chainLiverHereditary Renal Involvement

The risk of developing AA amyloidosis varies significantly among individuals with similar inflammatory burdens, suggesting important genetic determinants. Polymorphisms in the SAA1 gene, particularly homozygosity for the SAA1.1 allele, confer a 3-7 fold increased risk of amyloidosis [3] [9]. Additional factors implicated in susceptibility include variations in matrix metalloproteinases, isoprenoid metabolism enzymes, and components of the protein quality control system [9].

Serum Amyloid A (SAA) Protein: Biosynthesis and Amyloidogenic Processing

SAA is a 104-amino acid apolipoprotein constitutively produced at low levels (20-50 μg/mL) by hepatocytes, where it associates predominantly with high-density lipoprotein (HDL) particles [6] [8]. During the acute-phase response, proinflammatory cytokines—particularly interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α)—trigger dramatic upregulation of SAA transcription through coordinated action of transcription factors including NF-κB, C/EBP, and STAT3 [3]. This induction can elevate serum SAA concentrations up to 1000-fold within 24-48 hours, reaching levels exceeding 1 mg/mL [6] [8].

The structural transformation of SAA into amyloid fibrils involves critical proteolytic processing. While the full-length protein serves as the precursor, amyloid deposits primarily contain 76-amino acid N-terminal fragments of SAA [6]. The precise protease(s) responsible for this cleavage remain incompletely characterized, though several candidates including matrix metalloproteinases have been implicated [6]. Following cleavage, the amyloidogenic fragments undergo a profound conformational shift from their native α-helix-rich state (approximately 40-45% α-helix, minimal β-sheet) to a predominantly β-sheet structure (≥50%) that self-assembles into protofilaments [5] [6].

Table 2: Key Aspects of SAA Biology and Amyloidogenic Processing

CharacteristicNormal PhysiologyAmyloidogenic Pathway
Primary Structure104-amino acid polypeptide76-amino acid N-terminal fragment
Secondary Structure~40-45% α-helix, minimal β-sheet≥50% β-sheet conformation
Quaternary StructureMonomer, dimer, hexamer associated with HDLCross-β-sheet fibrils organized in protofilaments
Serum ConcentrationBasal: 20-50 μg/mL; Acute-phase: ≤1000-fold increaseSustained elevation >10 mg/L strongly correlates with risk
Cellular ClearanceEfficient degradation via proteolytic pathwaysIncomplete processing leads to aggregation intermediates
Key InteractionsHDL particles (Apo-SAA)Glycosaminoglycans (GAGs), Serum Amyloid P (SAP)

Crucial co-factors in amyloid deposition include glycosaminoglycans (GAGs)—particularly heparan sulfate—and serum amyloid P component (SAP). GAGs present on cell surfaces and within the extracellular matrix provide a scaffold that promotes fibril assembly and stability by binding specific sites on SAA/SAA fragments [4] [7]. SAP, a pentraxin protein, binds in a calcium-dependent manner to all amyloid fibril types, further stabilizing deposits and protecting them from proteolytic degradation [6] [9]. This intricate process creates amyloid deposits that are biochemically inert and remarkably persistent within tissues even after suppression of the underlying inflammation.

Limitations of Current Anti-Inflammatory Therapies

The cornerstone of AA amyloidosis management remains suppression of the underlying inflammatory disorder to reduce SAA production. Clinical evidence demonstrates that maintaining serum SAA concentrations below 10 mg/L halts amyloid deposition and significantly improves prognosis, while levels exceeding 155 mg/L are associated with an 18-fold increased mortality risk [3] [9]. Therapeutic strategies include antimicrobial therapy for chronic infections, colchicine for Familial Mediterranean Fever (FMF), and increasingly, biologic agents such as TNF-α inhibitors (infliximab, etanercept) or interleukin-1 receptor antagonists (anakinra) for inflammatory arthritides [7] [9].

Despite these advances, significant limitations persist. Achieving sustained SAA suppression remains challenging in many clinical scenarios due to several factors:

  • Refractory Inflammation: A subset of patients exhibit incomplete responses to available biologic agents, particularly those with severe rheumatoid arthritis or Crohn's disease, leaving residual inflammation and SAA production [9].
  • Disease Flares: Transient inflammatory flares, even if promptly controlled, can trigger rapid SAA surges that fuel amyloid deposition. Patients with established amyloid deposits appear particularly susceptible due to the presence of amyloid-enhancing factors (AEF) that accelerate fibrillogenesis during subsequent SAA elevations [9].
  • Irreversible Organ Damage: Existing amyloid deposits often persist despite SAA normalization. SAP scintigraphy studies demonstrate that amyloid deposits may regress very slowly over years, if at all, while organ dysfunction progresses [9]. This dissociation highlights the limited reversibility of structural amyloid burden with anti-inflammatory therapy alone.
  • Genetic Susceptibility: Patients homozygous for the SAA1 risk allele may develop amyloidosis despite relatively modest or intermittent SAA elevations, suggesting heightened intrinsic amyloidogenicity of certain SAA variants [3] [9].

Furthermore, renal function often deteriorates rapidly following subsequent inflammatory stimuli in patients with established renal amyloidosis, indicating the precarious balance maintained by current therapies [9]. These limitations underscore the critical need for adjunctive therapies that directly target the amyloidogenic cascade itself, independent of SAA suppression. Eprodisate represents the first rationally designed agent in this category, specifically engineered to disrupt the critical interaction between glycosaminoglycans and SAA fragments.

Properties

CAS Number

21668-77-9

Product Name

Eprodisate

IUPAC Name

propane-1,3-disulfonic acid

Molecular Formula

C3H8O6S2

Molecular Weight

204.2 g/mol

InChI

InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9)

InChI Key

MGNVWUDMMXZUDI-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)CS(=O)(=O)O

Synonyms

eprodisate

Canonical SMILES

C(CS(=O)(=O)O)CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.